molecular formula C14H22N2O3 B4391401 1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione

1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione

Cat. No. B4391401
M. Wt: 266.34 g/mol
InChI Key: FIQPBTUGSJTEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its inhibition leads to increased levels of GABA in the brain. CPP-115 has been extensively studied for its potential therapeutic uses in various neurological and psychiatric disorders.

Mechanism of Action

CPP-115 works by inhibiting 1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione transaminase, the enzyme responsible for the breakdown of 1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione in the brain. This leads to increased levels of 1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione in the brain, which in turn leads to increased inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase 1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione levels in the brain. 1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione is the primary inhibitory neurotransmitter in the central nervous system, and its increase leads to decreased neuronal excitability. This can result in a reduction in seizures, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is its potency and selectivity for 1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione transaminase. This makes it a useful tool for studying the role of 1-cyclohexyl-3-(4-morpholinyl)-2,5-pyrrolidinedione in various neurological and psychiatric disorders. However, one limitation of CPP-115 is that it is not very water-soluble, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is its potential use in treating addiction, particularly cocaine addiction. Another area of interest is its potential use in treating epilepsy and other seizure disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CPP-115 and its potential therapeutic uses in various neurological and psychiatric disorders.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic uses in various neurological and psychiatric disorders. It has been shown to be effective in treating seizures, anxiety, and depression in preclinical studies. CPP-115 has also been studied for its potential use in treating addiction, particularly cocaine addiction.

properties

IUPAC Name

1-cyclohexyl-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c17-13-10-12(15-6-8-19-9-7-15)14(18)16(13)11-4-2-1-3-5-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQPBTUGSJTEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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